![molecular formula C11H9N5 B12910437 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 74136-38-2](/img/structure/B12910437.png)
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its structure includes a methyl group at the 7-position and a phenyl substituent at the 3-position (Figure 1). This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic system and hydrogen-bonding capabilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole with methylating agents in the presence of a base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding triazolopyrimidine oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of alkylated triazolopyrimidine derivatives.
Scientific Research Applications
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . Molecular docking studies have revealed favorable interactions with active residues of proteins like ATF4 and NF-kB .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The biological and chemical behavior of triazolo[4,5-d]pyrimidine derivatives is highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (Cl, S-benzoxazolyl) enhance reactivity in cross-coupling reactions (e.g., 7-chloro derivatives serve as intermediates for amine or thioether substitutions) .
- Bulkier substituents (e.g., 3-Bn, 3-(4-FPh)) influence receptor binding selectivity, as seen in cannabinoid receptor agonists and adenosine antagonists .
Biological Activity
7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for diverse interactions with biological targets, making it a candidate for further research in various therapeutic areas.
The molecular formula of this compound is C11H10N6, with a molecular weight of approximately 226.241 g/mol . The compound features a triazole ring fused to a pyrimidine, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of triazolopyrimidine compounds show significant antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in cell signaling pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies:
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine | Escherichia coli | 0.21 |
7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine | Pseudomonas aeruginosa | 0.25 |
These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
In vitro studies have shown that 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine can inhibit the proliferation of various cancer cell lines. Notable findings include:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15.3 |
A549 (Lung) | 22.0 |
HepG2 (Liver) | 18.5 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of 7-Methyl-3-phenyl-3H-triazolo[4,5-d]pyrimidine is attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor by binding to the active site of target enzymes such as kinases and DNA gyrase.
- Molecular Interactions : Key interactions include hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of these enzymes .
Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives based on the triazolopyrimidine scaffold:
- Study on Antimicrobial Efficacy : A novel derivative demonstrated significant activity against resistant strains of bacteria with MIC values lower than traditional antibiotics.
- Cytotoxicity Assessment : A series of compounds derived from triazolopyrimidine were screened for cytotoxicity using MTT assays against multiple cancer cell lines, revealing promising candidates for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine in academic research?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. A two-step protocol involving:
Precursor Preparation : React 3-amino-4,5-dimethylpyrazole with a phenyl-substituted aldehyde under mild acidic conditions to form the pyrazolo-pyrimidine intermediate.
Triazole Formation : Use iodine(III)-mediated oxidative cyclization or nitrile imine [3+2] cycloaddition to introduce the triazole moiety .
Key Parameters :
- Temperature: 60–80°C for cyclization.
- Catalysts: Iodine(III) reagents (e.g., PhI(OAc)₂) for regioselective triazole formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Table 1: Representative Reaction Conditions
Step | Reagents | Solvent | Temp. (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
1 | 3-Amino-4,5-dimethylpyrazole, benzaldehyde | Acetic acid | 70 | 65–75 | |
2 | PhI(OAc)₂, DMF | DMF | 80 | 82 |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the triazolo-pyrimidine core structure and confirm regiochemistry. Heavy atoms (e.g., fluorine in analogs) improve diffraction quality .
- NMR Spectroscopy :
- ¹H NMR : Methyl groups (δ 2.1–2.5 ppm) and phenyl protons (δ 7.2–7.6 ppm) confirm substitution patterns.
- ¹³C NMR : Carbonyl signals (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) validate the fused heterocycle .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 241.0855 for C₁₁H₁₀N₆) .
Q. How should researchers handle storage and stability considerations?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
- Stability Tests : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Fluorinated analogs show enhanced stability due to reduced electron density in the triazole ring .
Advanced Research Questions
Q. How can computational modeling aid in understanding the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. The triazole ring’s electron-deficient nature lowers LUMO energy, favoring nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to identify binding motifs. Parameterize force fields using crystallographic data .
Example Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate electrostatic potential surfaces (EPS) to map nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data?
- Methodological Answer :
- Dose-Response Replication : Test activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay-specific artifacts.
- Off-Target Screening : Use kinase profiling panels to identify unintended interactions.
- Structural Analogs : Compare activity of methyl vs. trifluoromethyl derivatives to isolate steric/electronic effects .
Case Study : A 2020 study found discrepancies in antimicrobial activity due to solvent polarity; switching from DMSO to PBS resolved false positives .
Q. What are the challenges in scaling up laboratory synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization :
- Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput.
- Use flow reactors for nitrile imine cycloadditions to enhance reproducibility .
- Impurity Profiling : Identify byproducts (e.g., regioisomeric triazoles) via LC-MS and adjust stoichiometry of iodine(III) reagents to suppress side reactions .
Table 2: Scale-Up Challenges and Mitigations
Challenge | Mitigation Strategy | Reference |
---|---|---|
Low regioselectivity | Optimize iodine(III) reagent ratio | |
Solvent waste | Switch to recyclable solvents (e.g., cyclopentyl methyl ether) |
Q. Key Considerations for Experimental Design
- Theoretical Frameworks : Link synthesis and activity studies to conceptual models (e.g., frontier molecular orbital theory for cycloaddition regioselectivity) .
- Interdisciplinary Approaches : Combine synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .
Properties
CAS No. |
74136-38-2 |
---|---|
Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
7-methyl-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5/c1-8-10-11(13-7-12-8)16(15-14-10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
RIGAFAPHYDMOBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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